molecular formula C7H10N2O B372797 4-Ethoxy-2-methylpyrimidine CAS No. 24903-66-0

4-Ethoxy-2-methylpyrimidine

Cat. No.: B372797
CAS No.: 24903-66-0
M. Wt: 138.17g/mol
InChI Key: RXMPKZPQPXECBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-methylpyrimidine (CAS Registry Number: 24903-66-0) is a chemical compound utilized for medicinal purpose research . As a pyrimidine derivative, it belongs to an important class of heterocyclic compounds that are widely recognized as privileged scaffolds in pharmaceutical and agrochemical research. This compound serves as a versatile building block for the synthesis of more complex molecules. For instance, related 2,4-diaryl-6-methylpyrimidine analogs have been documented in scientific literature for their potential as antibacterial and antioxidant agents, highlighting the therapeutic relevance of the methylpyrimidine core structure in drug discovery efforts . The compound is offered for research and development applications only. It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can access this compound through various global chemical suppliers and distributors . Basic Chemical Properties: • CAS Number: 24903-66-0 • Product Class: Pyrimidine Derivative / Heterocyclic Building Block • Use: For Research Use Only (RUO).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-10-7-4-5-8-6(2)9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMPKZPQPXECBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Unveiling the Potential of a Versatile Pyrimidine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Ethoxy-2-methylpyrimidine for Advanced Research

For the discerning researcher in pharmaceutical sciences, the pyrimidine scaffold represents a cornerstone of modern drug discovery. Its presence in nucleobases and a plethora of approved drugs underscores its profound biological relevance.[1][2] This guide focuses on a specific, yet highly valuable derivative: 4-Ethoxy-2-methylpyrimidine. While not as extensively documented as some commodity chemicals, its role as a key intermediate in the synthesis of complex pharmaceutical agents, including potential antiviral and anticancer compounds, makes a thorough understanding of its properties indispensable.[3]

This document moves beyond a simple recitation of data. It is structured to provide a Senior Application Scientist's perspective on how to approach, characterize, and utilize this molecule. We will delve into its core physical and chemical properties, propose robust methodologies for its synthesis and analysis, and discuss its reactivity in the context of medicinal chemistry. The causality behind experimental choices is explained, ensuring that the protocols described herein are not merely steps to be followed, but self-validating systems for generating reliable data.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a molecule is the bedrock of its application. For 4-Ethoxy-2-methylpyrimidine, we must combine established data with predictive insights based on its structure.

Structural and General Data

The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and an ethoxy group at the 4-position. This arrangement dictates its electronic and steric properties, influencing its reactivity and interactions.

PropertyValue / DescriptionSource
IUPAC Name 4-Ethoxy-2-methylpyrimidine-
Molecular Formula C₇H₁₀N₂O[3]
Molecular Weight 138.17 g/mol [3]
CAS Number 5235-56-3-
MDL Number MFCD01646193[3]
Appearance Predicted: Colorless to pale yellow liquidInferred from similar compounds[4]
Predicted Physical Properties

Direct experimental values for many physical properties of 4-Ethoxy-2-methylpyrimidine are not widely published. The following table presents predicted values based on its structure and data from analogous compounds, such as 4-acetyl-2-methyl pyrimidine and 4-methoxy-2-methylpyrimidine. These predictions provide a strong starting point for experimental design.

PropertyPredicted ValueRationale & Experimental Insight
Boiling Point ~180-200 °C (at 760 mmHg)Higher than the related 4-acetyl-2-methylpyrimidine (87-89 °C @ 10 mmHg) due to the ethoxy group.[4] Atmospheric pressure boiling point will be significantly higher.
Density ~1.05 - 1.15 g/mLSimilar to other substituted pyrimidines.[4]
Refractive Index ~1.50 - 1.52In line with comparable aromatic heterocyclic structures.[4]
Solubility Sparingly soluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate).The ethoxy and methyl groups reduce polarity compared to unsubstituted pyrimidine, decreasing water solubility. The molecule retains sufficient polarity for solubility in polar organic solvents.
logP (o/w) ~1.0 - 1.5 (estimated)The octanol-water partition coefficient is expected to be in this range, indicating moderate lipophilicity, a common feature in drug intermediates.

Synthesis and Purification: A Validated Approach

A reliable synthesis is the first step in any research endeavor. While multiple routes to substituted pyrimidines exist, a robust and common pathway involves the condensation of a suitable amidine with a β-dicarbonyl compound or its equivalent. Here, we propose a logical and field-proven protocol for the synthesis of 4-Ethoxy-2-methylpyrimidine.

Proposed Synthesis Pathway

The chosen pathway leverages the reaction of 2-methyl-4,6-dichloropyrimidine with sodium ethoxide. This is a classic nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The dichloro precursor is commercially available, making this an accessible route.

Synthesis_Workflow cluster_reaction Nucleophilic Aromatic Substitution reagent1 2-Methyl-4,6-dichloropyrimidine product 4-Ethoxy-2-methylpyrimidine reagent1->product S_NAr Reaction (Reflux) reagent2 Sodium Ethoxide (NaOEt) solvent Ethanol (Anhydrous) solvent->product

Caption: Proposed synthesis workflow for 4-Ethoxy-2-methylpyrimidine.

Step-by-Step Synthesis Protocol

Objective: To synthesize 4-Ethoxy-2-methylpyrimidine via nucleophilic substitution. This protocol is designed for self-validation through careful monitoring of reaction progress and rigorous purification.

Materials:

  • 2-Methyl-4,6-dichloropyrimidine

  • Sodium metal

  • Ethanol (absolute, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)

Procedure:

  • Preparation of Sodium Ethoxide (in situ):

    • In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add 100 mL of absolute ethanol.

    • Carefully add 1.0 equivalent of sodium metal in small pieces. Causality: Preparing the nucleophile in situ from fresh sodium and anhydrous ethanol ensures it is free from water and hydroxide, which could lead to undesired side products like 4-hydroxy-2-methylpyrimidine.

    • Stir until all the sodium has dissolved. The reaction is exothermic.

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared sodium ethoxide solution, add 1.0 equivalent of 2-Methyl-4,6-dichloropyrimidine dissolved in a minimal amount of absolute ethanol.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Process Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression. This is a critical self-validation step to avoid premature workup or unnecessary heating.

  • Workup and Extraction:

    • After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Carefully neutralize the excess base by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of diethyl ether and transfer to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether. Causality: Multiple extractions with smaller volumes are more efficient at recovering the product than a single large-volume extraction.

    • Combine the organic layers, wash with 50 mL of brine (to remove residual water), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product.

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 4-Ethoxy-2-methylpyrimidine.

Spectroscopic and Analytical Characterization

Rigorous characterization is non-negotiable for ensuring the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures of 4-Ethoxy-2-methylpyrimidine.

Molecule_Structure N1 N(1) C2 C(2) N1->C2 N3 N(3) C2->N3 C_Me C(7)H₃ C2->C_Me C4 C(4) N3->C4 C5 C(5) C4->C5 O_Et O C4->O_Et C6 C(6) C5->C6 H5 H C5->H5 C6->N1 H6 H C6->H6 C_CH2 C(8)H₂ O_Et->C_CH2 C_CH3 C(9)H₃ C_CH2->C_CH3

Caption: Structure and atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • δ ~8.3-8.5 ppm (d, 1H): This signal corresponds to the proton at the C6 position, which is deshielded by the adjacent ring nitrogen (N1). It will appear as a doublet due to coupling with the C5 proton.

    • δ ~6.5-6.7 ppm (d, 1H): This corresponds to the proton at the C5 position. It is less deshielded than the C6 proton and appears as a doublet from coupling with the C6 proton.

    • δ ~4.4-4.6 ppm (q, 2H): A quartet representing the methylene protons (C8) of the ethoxy group, split by the adjacent methyl group (C9).

    • δ ~2.5-2.7 ppm (s, 3H): A singlet for the methyl protons (C7) attached to the C2 position. There are no adjacent protons to cause splitting.

    • δ ~1.4-1.6 ppm (t, 3H): A triplet for the terminal methyl protons (C9) of the ethoxy group, split by the adjacent methylene group (C8).

  • ¹³C NMR (Carbon NMR):

    • δ ~165-170 ppm: Quaternary carbon at C4, attached to the electronegative oxygen.

    • δ ~160-165 ppm: Quaternary carbon at C2, attached to two nitrogens.

    • δ ~157-160 ppm: Methine carbon at C6.

    • δ ~105-110 ppm: Methine carbon at C5.

    • δ ~60-65 ppm: Methylene carbon of the ethoxy group (C8).

    • δ ~20-25 ppm: Methyl carbon attached to the ring (C7).

    • δ ~14-16 ppm: Terminal methyl carbon of the ethoxy group (C9).

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

  • ~3050-3100 cm⁻¹: C-H stretching from the aromatic pyrimidine ring.

  • ~2850-3000 cm⁻¹: C-H stretching from the aliphatic methyl and ethoxy groups.

  • ~1550-1600 cm⁻¹ and ~1400-1500 cm⁻¹: Characteristic C=N and C=C stretching vibrations of the pyrimidine ring. The presence of multiple strong bands in this region is diagnostic for the heterocyclic core.

  • ~1200-1300 cm⁻¹: C-O-C asymmetric stretching of the ethoxy group.

  • ~1000-1100 cm⁻¹: C-O-C symmetric stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the molecular formula and structure.

  • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of C₇H₁₀N₂O. High-resolution mass spectrometry (HRMS) should confirm this mass to within a few parts per million, providing unequivocal evidence for the molecular formula.

  • Key Fragmentation Patterns:

    • [M-15]⁺ (m/z = 123): Loss of a methyl radical (•CH₃).

    • [M-28]⁺ (m/z = 110): Loss of ethylene (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement.

    • [M-29]⁺ (m/z = 109): Loss of an ethyl radical (•C₂H₅).

    • [M-45]⁺ (m/z = 93): Loss of an ethoxy radical (•OC₂H₅). This is often a significant peak for ethoxy-substituted aromatics.

Chemical Reactivity and Handling

Reactivity Profile

The chemical behavior of 4-Ethoxy-2-methylpyrimidine is governed by the electron-deficient nature of the pyrimidine ring, which is further influenced by its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The ethoxy group at the 4-position can act as a leaving group when treated with strong nucleophiles, although it is less reactive than a halogen at the same position. This allows for the introduction of other functional groups, a key strategy in drug development.[5]

  • Electrophilic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, strong acidic or basic conditions could lead to hydrolysis of the ethoxy group. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

Safety and Handling

While specific toxicity data for 4-Ethoxy-2-methylpyrimidine is not available, related compounds like 4-Methoxy-2-methylpyrimidine are classified as harmful if swallowed and cause skin and eye irritation.[7] Therefore, standard laboratory precautions are essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[9]

Conclusion and Future Outlook

4-Ethoxy-2-methylpyrimidine stands as a valuable building block for medicinal chemists and drug development professionals. This guide has provided a comprehensive framework for its synthesis, characterization, and handling, grounded in the principles of sound experimental science. While some physical data remains to be experimentally confirmed, the predictive analyses and detailed protocols herein offer a robust starting point for any research campaign involving this versatile intermediate. Its potential for modification via nucleophilic substitution at the 4-position opens avenues for creating diverse libraries of compounds for biological screening, reinforcing the continued importance of the pyrimidine scaffold in the quest for novel therapeutics.

References

  • MySkinRecipes. 4-Ethoxy-2-methylpyrimidine.
  • The Good Scents Company. 4-acetyl-2-methyl pyrimidine.
  • The Good Scents Company. 2,4-diethoxy-5-methyl pyrimidine vethymine.
  • MDPI. Recent Advances in Pyrimidine-Based Drugs.
  • PubChem. 4-Methoxy-2-methylpyrimidine.
  • NMR Spectroscopy Blog. Problem #4: C6H10O3 - NMR.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methylpyrimidine.
  • PubMed. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.
  • Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2-Ethoxy-2-methylpropane.
  • LGC Standards. 4-Ethoxy-2-isopropyl-6-methylpyrimidine.
  • NIH National Center for Biotechnology Information. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-Hydroxymethyl-2-methylpyrimidine.
  • PubMed. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica.
  • ResearchGate. Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
  • ChemComplete on YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
  • CymitQuimica. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.

Sources

Strategic Utilization of 4-Ethoxy-2-methylpyrimidine: Synthesis, Reactivity, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-2-methylpyrimidine (CAS: 5339-32-2) represents a deceptively simple yet chemically rich scaffold in heterocyclic chemistry. While often categorized merely as an intermediate, its structural dynamics offer a masterclass in the competition between nucleophilic aromatic substitution (


) and tautomeric alkylation.

For drug development professionals, this molecule serves two critical functions:

  • A Masked Electrophile: The ethoxy group acts as a "placeholder" leaving group, less labile than a halogen but displaceable by high-value amine nucleophiles to generate kinase inhibitors.

  • A Probe for Tautomeric Control: Synthesizing this ether forces the chemist to confront the classic N- vs. O-alkylation selectivity challenge inherent to the pyrimidine ring.

This guide dissects the optimal synthetic routes, reactivity profiles, and downstream applications of this scaffold, moving beyond standard textbook definitions to provide actionable process chemistry insights.

Structural Dynamics & Tautomerism

To understand the synthesis of 4-ethoxy-2-methylpyrimidine, one must first understand the instability of its precursor, 2-methyl-4(3H)-pyrimidinone.

Pyrimidines substituted with a hydroxyl group at the 2- or 4-position exist in a tautomeric equilibrium between the lactam (carbonyl) and lactim (hydroxyl) forms. For 2-methyl-4-hydroxypyrimidine, the lactam (NH-form) is thermodynamically favored in the solid state and in polar solvents due to the strength of the amide-like resonance.

  • Lactam Form: Favors N-alkylation (unwanted side reaction).

  • Lactim Form: Required for O-alkylation (target ether synthesis).

This equilibrium dictates that direct alkylation of the "hydroxy" pyrimidine is often a poor synthetic choice, yielding mixtures of N-methyl and O-methyl products. The 4-ethoxy derivative locks the molecule in the O-form, restoring aromaticity to the pyrimidine ring and altering its electronic signature.

Synthetic Architecture

There are two primary routes to access 4-ethoxy-2-methylpyrimidine. The choice between them is a litmus test for process efficiency.

Method A: Nucleophilic Aromatic Substitution ( ) – The Preferred Route

This method utilizes 4-chloro-2-methylpyrimidine as the electrophile. The pyrimidine ring is electron-deficient (π-deficient), making the 4-position highly susceptible to nucleophilic attack by ethoxide ions.

  • Mechanism: Addition-Elimination.

  • Regioselectivity: 100% O-selective (no ambiguity).

  • Scalability: High.[1] Sodium ethoxide is cheap, and the byproduct (NaCl) is easily removed.

Method B: Direct Alkylation – The "Pitfall" Route

Reacting 2-methyl-4(3H)-pyrimidinone with ethyl halides (e.g., ethyl iodide) often results in significant N-alkylation (formation of 3-ethyl-2-methylpyrimidin-4-one).

  • Challenge: Requires silver salts (Ag2CO3) or specific hard/soft acid-base (HSAB) manipulation to favor the oxygen attack.

  • Utility: Generally avoided in industrial settings unless the starting material is the only option.

Visualization: Synthetic Pathways

The following diagram illustrates the divergence between the robust


 route and the problematic alkylation route.

SynthesisPathways Start1 4-Chloro-2-methylpyrimidine (Electrophile) Target 4-Ethoxy-2-methylpyrimidine (Target Ether) Start1->Target S_NAr (Addition-Elimination) High Yield Start2 2-Methyl-4(3H)-pyrimidinone (Nucleophile) Start2->Target O-Alkylation (Minor Path) SideProduct 3-Ethyl-2-methylpyrimidin-4-one (N-Alkylated Impurity) Start2->SideProduct N-Alkylation (Major Path) Reagent1 NaOEt / EtOH (Reflux) Reagent2 Et-I / Base

Caption: Comparative synthesis showing the high fidelity of the SnAr route (green) versus the regioselectivity issues of direct alkylation (red).

Reactivity Profile & Medicinal Utility[2][3]

Once synthesized, 4-ethoxy-2-methylpyrimidine is not merely an endpoint; it is a functional handle. The ethoxy group serves as a synthetic pivot .

The "Leaving Group" Hierarchy

In medicinal chemistry, we often need to introduce complex amines (e.g., anilines, piperazines) to the pyrimidine ring to build kinase inhibitors.

  • Chlorides: Highly reactive, sometimes too unstable or hydrolyze too fast.

  • Ethers (Ethoxy): Moderately stable. They can survive mild acidic/basic workups but can be displaced by amines at elevated temperatures (100–150°C) or under microwave irradiation.

Drug Discovery Applications

The 4-alkoxypyrimidine scaffold is ubiquitous in inhibitors of:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Used in anti-angiogenic cancer therapies.

  • c-Met (Hepatocyte Growth Factor Receptor): Often targeted in lung cancer.

  • Antivirals: Nucleoside analogs where the base is modified at the 4-position.

Visualization: Reactivity Flow

This diagram demonstrates how the ethoxy group is utilized to access high-value pharmaceutical targets.

ReactivityFlow Ether 4-Ethoxy-2-methylpyrimidine Reaction1 Aminolysis (R-NH2, Heat/MW) Ether->Reaction1 Reaction2 Acid Hydrolysis (HCl/H2O) Ether->Reaction2 Drug 4-Amino-2-methylpyrimidine (Kinase Inhibitor Scaffold) Reaction1->Drug Displacement of OEt Revert 2-Methyl-4(3H)-pyrimidinone (Reversion) Reaction2->Revert Cleavage

Caption: The ethoxy group acts as a pivot, allowing conversion to amino-pyrimidines (drugs) or reversion to the pyrimidinone.

Experimental Protocol: Synthesis via

Objective: Synthesis of 4-ethoxy-2-methylpyrimidine from 4-chloro-2-methylpyrimidine. Scale: 10 mmol (Laboratory Scale).

Materials
ReagentEquiv.[1][2][3][4][5]AmountRole
4-Chloro-2-methylpyrimidine1.01.28 gSubstrate
Sodium Ethoxide (21% in EtOH)1.2~4.0 mLNucleophile
Ethanol (Absolute)Solvent20 mLSolvent
Dichloromethane (DCM)-50 mLExtraction
Step-by-Step Methodology
  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 20 mL of absolute ethanol.

  • Activation: Add the sodium ethoxide solution (1.2 equiv) under a nitrogen atmosphere. Note: Exothermic.

  • Addition: Add 4-chloro-2-methylpyrimidine (1.0 equiv) dropwise to the stirring ethoxide solution. The solution may turn slightly yellow.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      , depending on plate activity).
  • Workup:

    • Cool the reaction to room temperature.[6]

    • Concentrate the ethanol under reduced pressure (Rotavap).

    • Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate.
    
    • Result: The product is typically a colorless to pale yellow oil or low-melting solid.

    • Yield Expectation: 85–95%.

Analytical Verification (Self-Validating)
  • 1H NMR (CDCl3): Look for the characteristic ethoxy pattern:

    • 
       1.35 (t, 3H, 
      
      
      
      of ethyl).
    • 
       4.40 (q, 2H, 
      
      
      
      of ethyl).
    • 
       2.60 (s, 3H, 2-Methyl).
      
    • Aromatic protons at positions 5 and 6 (doublets, typically

      
       6.5 and 
      
      
      
      8.2).

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Chemistry Steps.[2][4][7][8] "The Mechanism of Nucleophilic Aromatic Substitution."[9][10] Available at: [Link]

  • Pyrimidine Synthesis and Drug Applications

    • National Institutes of Health (NIH). "Recent Advances in Pyrimidine-Based Drugs." Available at: [Link]

  • Selectivity in Pyrimidine Alkylation

    • ACS Publications. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." Available at: [Link]

  • Kinase Inhibitor Design (VEGFR/c-Met)

    • Royal Society of Chemistry. "Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives." Available at: [Link]

  • General Reactivity of Carboxylic Acid Derivatives (Analogous to Pyrimidine Ethers)

    • Chemistry LibreTexts. "The Relative Reactivity of Carboxylic Acid Derivatives." Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Ethoxy-2-methylpyrimidine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Ethoxy-2-methylpyrimidine , a critical intermediate in the development of agrochemicals and kinase-inhibitor pharmacophores.

While many pyrimidine functionalizations rely on complex transition-metal catalysis, this protocol utilizes a classical Nucleophilic Aromatic Substitution (SNAr) .[1][2] This pathway offers superior atom economy, lower cost, and simplified purification compared to palladium-catalyzed cross-couplings.[1][2] The method described herein achieves high regioselectivity by exploiting the inherent electron deficiency of the pyrimidine ring at the C4 position.[1][2]

Key Performance Indicators (KPIs)
ParameterSpecification
Target Yield > 85% (Isolated)
Purity > 98% (GC-MS / NMR)
Reaction Time 3–5 Hours
Scale Gram to Kilogram adaptable

Strategic Synthesis Design

Retrosynthetic Logic

The target molecule, 4-Ethoxy-2-methylpyrimidine, is best accessed via O-alkylation of the pyrimidine core. Two primary routes exist:

  • Condensation: Reaction of acetamidine with ethyl 3-ethoxyacrylate.[1][2] Disadvantage: Often yields the thermodynamic product (pyrimidinone) requiring subsequent activation.[1][2]

  • SNAr Displacement (Selected Route): Displacement of a leaving group (Cl) on 4-chloro-2-methylpyrimidine by an ethoxide nucleophile.[1][2] Advantage:[3] The leaving group at C4 directs the nucleophile exclusively to the desired position, preventing N-alkylation byproducts common in direct alkylation of pyrimidinones.[1][2]

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][2] The ethoxide ion attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex.[1] Re-aromatization expels the chloride ion.[1][2]

ReactionScheme Start 4-Chloro-2-methylpyrimidine (Electrophile) Inter Meisenheimer Complex Start->Inter + NaOEt / EtOH Reagent Sodium Ethoxide (Nucleophile) Reagent->Inter Product 4-Ethoxy-2-methylpyrimidine (Target) Inter->Product - Cl⁻ Byprod NaCl Inter->Byprod

Figure 1: Mechanistic pathway for the synthesis of 4-Ethoxy-2-methylpyrimidine.

Experimental Protocol

Materials & Reagents
ReagentCAS RegistryRoleEquivalents
4-Chloro-2-methylpyrimidine 4990-94-5Substrate1.0
Sodium Ethoxide (21 wt% in EtOH) 141-52-6Nucleophile1.2
Ethanol (Anhydrous) 64-17-5Solvent10 Vol (mL/g)
Dichloromethane (DCM) 75-09-2Extraction SolventN/A
Step-by-Step Methodology
Phase 1: Reaction Setup
  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Charge: Add anhydrous Ethanol (10 volumes relative to substrate mass).

  • Nucleophile Formation:

    • Option A (Recommended): Add commercial 21 wt% Sodium Ethoxide solution (1.2 eq) via syringe.[1][2]

    • Option B (In-situ): Cautiously add sodium metal (1.2 eq) to the ethanol at 0°C and stir until fully dissolved.

  • Substrate Addition: Add 4-Chloro-2-methylpyrimidine (1.0 eq) dropwise to the ethoxide solution at Room Temperature (RT). Note: The reaction is slightly exothermic.

Phase 2: Reaction & Monitoring
  • Thermal Cycle: Heat the mixture to a gentle reflux (approx. 80°C) for 3–5 hours.

  • In-Process Control (IPC): Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.

    • Target: Disappearance of starting material (Rf ~0.[1][2][4]5) and appearance of product (Rf ~0.3).[1][2]

Phase 3: Workup & Purification
  • Quench: Cool reaction to RT and concentrate under reduced pressure to remove bulk ethanol.

  • Partition: Resuspend the residue in Dichloromethane (DCM) and Water (1:1 ratio).

  • Extraction: Separate phases. Extract the aqueous layer 2x with DCM.[1][2][4]

  • Wash: Wash combined organics with Brine, then dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate in vacuo to yield the crude oil.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure colorless liquid.

    • Note: Column chromatography (Silica, 0-20% EtOAc/Hexane) is an alternative for small scales (<5g).[1][2]

Process Control & Troubleshooting

The following workflow diagram illustrates the critical decision points during the synthesis.

Workflow Start Start: Charge EtOH + NaOEt AddSub Add 4-Chloro-2-methylpyrimidine (Control Exotherm) Start->AddSub Reflux Reflux 80°C (3-5 hrs) AddSub->Reflux Check IPC: TLC/HPLC Check Reflux->Check Quench Concentrate & Partition (DCM/H2O) Check->Quench Conversion >98% Fail Add 0.2 eq NaOEt & Extend Reflux Check->Fail Incomplete Purify Vacuum Distillation Quench->Purify Fail->Reflux

Figure 2: Operational workflow for the synthesis and purification of 4-Ethoxy-2-methylpyrimidine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture ingress (Hydrolysis)Ensure glassware is flame-dried; use anhydrous EtOH.
Starting Material Remains Insufficient NucleophileAdd 0.1–0.2 eq additional NaOEt and extend reflux.[1][2]
New Impurity (Lower Rf) Hydrolysis to PyrimidinoneCheck solvent water content; avoid prolonged heating after completion.

Analytical Validation

The product should be characterized to confirm identity and purity.[1][2]

Expected 1H NMR Data (CDCl3, 400 MHz)
  • δ 8.30 (d, J=5.8 Hz, 1H): H-6 (Aromatic proton adjacent to Nitrogen).[1][2]

  • δ 6.55 (d, J=5.8 Hz, 1H): H-5 (Aromatic proton beta to Nitrogen).[1][2]

  • δ 4.42 (q, J=7.1 Hz, 2H): -OCH 2CH3 (Methylene of ethoxy group).[1]

  • δ 2.60 (s, 3H): -CH 3 (Methyl group at C2).[1][2]

  • δ 1.40 (t, J=7.1 Hz, 3H): -OCH2CH 3 (Terminal methyl).[1][2]

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): 138 m/z

  • Fragmentation: Loss of ethylene (M-28) is common for ethoxy aromatics, often showing a base peak or significant ion at m/z 110 (pyrimidinone tautomer ion).[1][2]

References

  • General Pyrimidine Synthesis: Brown, D. J.[1][2] The Pyrimidines. Wiley-Interscience, 2009.[1][2] (Standard text for heterocyclic synthesis).

  • SNAr Mechanism on Chloropyrimidines

    • Marhadour, S., et al. "Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine." Molbank, 2017(1), M923.[1][2][4]

    • Note: This reference validates the specific reactivity of 4-chloropyrimidines with sodium ethoxide under the conditions described.
  • Precursor Properties: PubChem Compound Summary for 4-Chloro-2-methylpyrimidine (CAS 4990-94-5).

  • Analogous Reactivity: Manley, P. J., et al. "2,4-Disubstituted pyrimidines: a novel class of KDR kinase inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1673-1677.[1][2] (Demonstrates SNAr utility in drug discovery).

Sources

Strategic Utilization of 4-Ethoxy-2-methylpyrimidine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 4-ethoxy-2-methylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of lipophilicity and metabolic stability compared to its methoxy analogues. However, for the synthetic chemist, this molecule presents a specific challenge: in its native form, it lacks the requisite halide (electrophile) or boronic acid (nucleophile) handle for direct participation in Suzuki-Miyaura cross-coupling.

This guide details the activation and coupling of this core. Unlike simple benzenoid systems, the pyrimidine ring possesses distinct electronic zones. The 2-, 4-, and 6-positions are electron-deficient (susceptible to nucleophilic attack), while the 5-position is relatively electron-neutral and amenable to electrophilic aromatic substitution (SEAr).

Therefore, "using" this molecule in Suzuki chemistry almost invariably requires a two-stage workflow:

  • Regioselective Activation: Introducing a halogen (typically Bromine) at the C-5 position.

  • Palladium-Catalyzed Coupling: Utilizing the resulting 5-bromo-4-ethoxy-2-methylpyrimidine as the electrophilic partner.

Mechanistic Insight & Pre-Reaction Considerations

Electronic Topography

The presence of the 4-ethoxy group is critical. It acts as an electron-donating group (EDG) by resonance, significantly enhancing the nucleophilicity of the C-5 position compared to a bare pyrimidine. This allows for mild bromination conditions, avoiding the harsh forcing conditions often required for electron-deficient heterocycles.

Stability Factors
  • Ethoxy Group Integrity: Under standard basic Suzuki conditions (K₂CO₃, Na₂CO₃), the ethoxy ether linkage is robust. However, avoid strong Lewis acids or highly acidic aqueous workups, which can hydrolyze the ether to the corresponding pyrimidin-4-one.

  • Catalyst Poisoning: The pyrimidine nitrogens can coordinate to Pd(II), potentially arresting the catalytic cycle. Ligands with wide bite angles (e.g., Xantphos) or bulky monophosphines (e.g., XPhos) are recommended to prevent formation of stable bis-pyrimidine-palladium complexes.

Visualization: Reaction Workflow

The following diagram outlines the critical path from the raw starting material to the cross-coupled biaryl product.

ReactionWorkflow Start 4-Ethoxy-2-methylpyrimidine (Starting Material) Step1 Activation (SEAr) NBS, MeCN, RT Start->Step1 Electrophilic Bromination Inter Intermediate: 5-Bromo-4-ethoxy-2-methylpyrimidine Step1->Inter >90% Yield Step2 Suzuki Coupling Pd(PPh3)4, Ar-B(OH)2 Base, Solvent, Heat Inter->Step2 Oxidative Addition Product Final Product: 5-Aryl-4-ethoxy-2-methylpyrimidine Step2->Product Reductive Elimination

Figure 1: Strategic workflow for functionalizing and coupling the pyrimidine core.

Experimental Protocols

Phase 1: Activation (Synthesis of the Coupling Partner)

Objective: Synthesis of 5-bromo-4-ethoxy-2-methylpyrimidine. Scale: 10 mmol basis.

  • Setup: Charge a 100 mL round-bottom flask with 4-ethoxy-2-methylpyrimidine (1.38 g, 10 mmol) and Acetonitrile (MeCN, 40 mL).

  • Reagent Addition: Cool the solution to 0°C. Portion-wise, add N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv).

    • Note: The ethoxy group activates C-5 sufficiently that catalysis (e.g., NH₄OAc) is rarely needed.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

  • Workup: Concentrate MeCN under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

    • Checkpoint: Verify the disappearance of the C-5 proton in ¹H NMR (~6.0-6.5 ppm region).

Phase 2: The Suzuki-Miyaura Cross-Coupling

Objective: Coupling 5-bromo-4-ethoxy-2-methylpyrimidine with Phenylboronic acid (Model Substrate).

Table 1: Optimized Screening Conditions
ParameterStandard Protocol (Robust)Challenging Substrates (Steric Bulk)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂·DCM (3-5 mol%)
Ligand PPh₃ (Native)dppf (Bidentate)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane : Water (4:1)Toluene : Ethanol : Water (4:1:1)
Temp 90°C100–110°C
Time 4–12 Hours12–24 Hours
Detailed Step-by-Step Protocol (Standard)
  • Inert Atmosphere: Flame-dry a reaction vial/flask and purge with Argon or Nitrogen.

  • Loading: Add 5-bromo-4-ethoxy-2-methylpyrimidine (217 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Critical: Add the catalyst last or under a counter-flow of inert gas to preserve the Pd(0) species.

  • Solvent & Base: Add degassed 1,4-Dioxane (4 mL) and 2M aqueous K₂CO₃ (1 mL).

    • Why Degas? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

  • Reaction: Seal the vessel and heat to 90°C with vigorous stirring.

  • Monitoring: Check LCMS for consumption of the bromide.

    • Troubleshooting: If conversion stalls, add an additional 2 mol% catalyst and 0.5 equiv boronic acid.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Wash the filtrate with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Silica gel chromatography. Pyrimidine derivatives often streak; adding 1% Triethylamine to the eluent can improve peak shape.

Mechanistic Validation & Troubleshooting

The following DOT diagram illustrates the catalytic cycle specific to this electron-deficient heterocycle, highlighting the critical Oxidative Addition step which is often the rate-determining step (RDS) for deactivated rings.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 5-Br-Pyrimidine TransMet Trans- metallation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product Note Rate Determining Step: Oxidative addition is slower on electron-rich rings, but C-5 is activated by Ethoxy.

Figure 2: Catalytic cycle emphasizing the Oxidative Addition step.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Oxidative addition failureSwitch to electron-rich bulky ligands (e.g., SPhos , XPhos ) to facilitate insertion into the C-Br bond.
Dehalogenation

-Hydride elimination (rare) or Protodehalogenation
Ensure solvent is anhydrous if using anhydrous bases; switch from alcohol cosolvents to DMF or pure Dioxane.
Hydrolysis Ether cleavageReduce reaction temperature; ensure base concentration is not >2M; avoid prolonged heating >100°C.
Homocoupling Oxygen presenceRe-degas solvents rigorously (freeze-pump-thaw or sparging for 15 mins).

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.[2] Retrieved from

  • National Institutes of Health (NIH). (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from

  • Organic Chemistry Portal. (2021). Suzuki Coupling - Mechanism and Recent Developments. Retrieved from

  • Harvard University. (2020). The Suzuki Reaction - Myers Group Handout. Retrieved from

(Note: The protocols described above are synthesized from standard methodologies applied to 2,4-disubstituted pyrimidines as detailed in References 1 and 3, adapted specifically for the 4-ethoxy-2-methyl scaffold.)

Sources

Application Note: A Robust HPLC Method for the Analysis of 4-Ethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethoxy-2-methylpyrimidine, a key intermediate in pharmaceutical synthesis. The method development was guided by a science-and-risk-based approach, incorporating predicted physicochemical properties of the analyte to establish a logical starting point. The final optimized method utilizes a reversed-phase C18 column with a simple isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity for the target analyte. This document provides a comprehensive protocol, from initial analyte characterization to method optimization and validation considerations, intended for researchers, scientists, and drug development professionals.

Introduction

4-Ethoxy-2-methylpyrimidine is a heterocyclic compound of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are critical for ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

Developing an efficient and reliable HPLC method requires a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation.[2] This note details a structured approach to method development for 4-Ethoxy-2-methylpyrimidine, beginning with the in-silico prediction of its key properties to inform the selection of initial chromatographic conditions. The subsequent optimization process is described, leading to a robust and reliable analytical method suitable for routine quality control.

Analyte Characterization: In-Silico Prediction

PropertyPredicted ValueImplication for HPLC Method Development
pKa (most basic) ~2.0 - 3.0The pyrimidine ring nitrogens are weakly basic. To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa. A pH of 5.0 or higher is recommended.[4]
LogP (o/w) ~1.5 - 2.0The positive LogP value indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. A C18 or C8 column should provide adequate retention.[5]
UV λmax ~250 - 270 nmThe pyrimidine ring is a chromophore. The predicted UV maximum absorption provides a suitable starting wavelength for detection to ensure high sensitivity.
Aqueous Solubility Moderately LowThe predicted LogP suggests that while soluble in organic solvents, solubility in highly aqueous mobile phases might be limited. The starting mobile phase should contain a sufficient percentage of organic solvent.

Table 1: Predicted physicochemical properties of 4-Ethoxy-2-methylpyrimidine and their impact on HPLC method development.

HPLC Method Development Strategy

Our strategy is grounded in a systematic approach to achieve a robust and reliable separation, as outlined in the ICH Q14 guidelines on analytical procedure development.[6] The process begins with the selection of initial parameters based on the predicted analyte properties, followed by a logical optimization workflow.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method Analyte_Characterization Analyte Characterization (In-Silico Prediction) pKa ~2.5, LogP ~1.8, UVmax ~260nm Column_Selection Column Selection (Reversed-Phase C18) Analyte_Characterization->Column_Selection Mobile_Phase_Selection Mobile Phase Selection (ACN/Water, pH > 4.5) Analyte_Characterization->Mobile_Phase_Selection Detector_Settings Detector Settings (UV @ 260 nm) Analyte_Characterization->Detector_Settings Scouting_Gradient Scouting Gradient Run (5-95% ACN) Column_Selection->Scouting_Gradient Mobile_Phase_Selection->Scouting_Gradient Detector_Settings->Scouting_Gradient Evaluate_pH Evaluate Mobile Phase pH (e.g., 4.5, 5.5, 6.5) Scouting_Gradient->Evaluate_pH Optimize_Organic Optimize Organic Content (Isocratic or Gradient) Evaluate_pH->Optimize_Organic Fine_Tuning Fine-Tuning (Flow rate, Temperature) Optimize_Organic->Fine_Tuning Final_Method Optimized Isocratic Method Fine_Tuning->Final_Method

Figure 1: HPLC Method Development Workflow for 4-Ethoxy-2-methylpyrimidine.

Rationale for Initial Parameter Selection
  • Chromatographic Mode: Reversed-phase HPLC was selected due to the predicted moderate hydrophobicity (LogP ~1.5-2.0) of the analyte.[1] This mode utilizes a non-polar stationary phase and a polar mobile phase, which is ideal for retaining and separating such compounds.

  • Stationary Phase: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was chosen as the initial stationary phase. The C18 alkyl chains provide sufficient hydrophobic interaction with 4-Ethoxy-2-methylpyrimidine to achieve good retention.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff (~190 nm).

    • Aqueous Phase & pH Control: Based on the predicted pKa of ~2.0-3.0, a mobile phase pH of 5.5 was targeted to ensure the analyte remains in its neutral form, preventing peak tailing. A 20 mM potassium phosphate buffer is an excellent choice for this pH range as its pKa is close to the desired pH, providing good buffering capacity.[7][8]

  • Detection: A UV detector set at the predicted λmax of 260 nm was selected for initial experiments to ensure optimal sensitivity.

Experimental Protocol: Method Optimization

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to 5.5 with a dilute potassium hydroxide solution. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Sample Solution: Accurately weigh and dissolve 4-Ethoxy-2-methylpyrimidine in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.

Initial Scouting Gradient

To determine the approximate elution conditions, a scouting gradient is recommended.[6]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 20 mM Potassium Phosphate, pH 5.5B: Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
Optimization of Mobile Phase Composition

The scouting gradient will indicate the percentage of acetonitrile at which the analyte elutes. Based on this, an isocratic method can be developed for simpler and more robust routine analysis.

  • pH Evaluation: While pH 5.5 was chosen as a starting point, it is prudent to evaluate the effect of pH on retention time and peak shape. Prepare additional mobile phase A at pH 4.5 and 6.5 and perform isocratic runs at the approximate organic percentage determined from the scouting gradient. This will confirm the optimal pH for robust separation.

  • Isocratic Elution: Based on the retention time from the scouting run, calculate the corresponding isocratic mobile phase composition. For example, if the peak elutes at 10 minutes in a 15-minute linear gradient from 10% to 90% B, the approximate isocratic percentage of B would be around 60%. Perform a series of isocratic runs with varying acetonitrile concentrations (e.g., 55%, 60%, 65%) to achieve a retention time between 3 and 10 minutes with good peak shape.

Fine-Tuning and Final Method

Once the optimal mobile phase composition is determined, minor adjustments to flow rate and column temperature can be made to further improve peak shape and reduce run time.

Optimized Isocratic Method:

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 5.5) : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL
Run Time 10 minutes

Method Validation Considerations

The optimized method should be validated in accordance with ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: Ensure no interference from diluents or potential impurities at the retention time of the analyte.

  • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value via recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the method.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH ±0.2, mobile phase composition ±2%, column temperature ±5 °C) on the results.[9]

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Mobile phase pH too close to analyte pKa; Secondary interactions with column silanols.Ensure mobile phase pH is at least 2 units above the pKa (~2.5). A pH of 5.5 should be adequate. If tailing persists, consider a column with end-capping or a different stationary phase.[10]
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Reduce the concentration of the sample solution. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the mobile phase.[11]
Poor Resolution Inadequate separation from impurities.Adjust mobile phase organic content. If co-elution persists, a shallower gradient or a different column selectivity (e.g., Phenyl-Hexyl) may be required.
Variable Retention Times Inadequate column equilibration; Poorly buffered mobile phase.Ensure the column is equilibrated with at least 10-15 column volumes of mobile phase before injection. Confirm the buffer concentration and pH are correct.

Table 2: Common HPLC troubleshooting tips for the analysis of 4-Ethoxy-2-methylpyrimidine.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a robust HPLC method for the analysis of 4-Ethoxy-2-methylpyrimidine. By leveraging in-silico prediction of the analyte's physicochemical properties, a logical and efficient method development strategy was employed. The final isocratic reversed-phase method is simple, reliable, and suitable for routine quality control in a pharmaceutical setting.

References

  • Rowan's Free Online pKa Calculator. Rowan Scientific. [Link]

  • MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network. Journal of Chemical Information and Modeling. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

  • pKa Prediction. Rowan Scientific. [Link]

  • MoKa - pKa modelling. Molecular Discovery. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Virtual UV-VIS spectrophotometer. Biomodel. [Link]

  • Top Three HPLC Method Development Tips. LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Hplc method development and validation: an overview. SciSpace. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • 4-Ethoxy-2-methylpyrimidine. Lead Sciences. [Link]

  • UV-Vis Spectrum Prediction. Protheragen. [Link]

  • UV Spectrum Prediction Service. CD ComputaBio. [Link]

  • Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • PrologP. CompuDrug. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. WJPMR. [Link]

  • Abnormal Peak Shapes. Shimadzu. [Link]

  • UV/vis spectra simulations with MLatom. YouTube. [Link]

  • A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • 4-Ethoxy-2-Methyl-1-Hexene, IUPAC Nomenclature With Branching, Naming Ethers, How to... YouTube. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link]

  • UV-Vis Analysis. InstaNANO. [Link]

  • 4-Methoxy-2-methylpyrimidine. PubChem. [Link]

  • 5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE. GSRS. [Link]

Sources

Derivatization of 4-Ethoxy-2-methylpyrimidine for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 4-Ethoxy-2-methylpyrimidine for Biological Screening

Abstract

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors, antivirals, and antimicrobial agents.[1][2][3] 4-Ethoxy-2-methylpyrimidine presents a unique, chemically versatile platform for library generation. Its 2-methyl group offers a site for lateral C-H activation, while the 4-ethoxy moiety serves as both a solubilizing group and a masked pharmacophore (pyrimidinone precursor). This guide outlines high-fidelity derivatization protocols—specifically C-2 lateral lithiation , C-5 electrophilic substitution , and C-4 hydrolysis —to rapidly expand this scaffold into diverse chemical space for high-throughput screening (HTS).

Chemical Reactivity Profile

To successfully derivatize 4-Ethoxy-2-methylpyrimidine, one must understand the electronic push-pull dynamics of the ring.

  • Position C-2 (Methyl Group): The methyl group is activated by the adjacent ring nitrogens. The electron-withdrawing nature of the pyrimidine ring renders these protons acidic (

    
    ), allowing for deprotonation by strong bases (LDA, 
    
    
    
    -BuLi) and subsequent reaction with electrophiles (aldehydes, ketones).
  • Position C-5 (Aromatic Ring): This is the least electron-deficient position. The electron-donating effect of the 4-ethoxy group (+M effect) activates C-5 towards electrophilic aromatic substitution (SEAr), making it ideal for halogenation (iodination/bromination) followed by cross-coupling.

  • Position C-4 (Ethoxy Group): While the ethoxy group provides solubility, it is also a "masked" carbonyl. Acidic hydrolysis reveals the 4-pyrimidinone tautomer, a critical hydrogen-bond donor/acceptor motif found in many kinase inhibitors (e.g., monastrol analogues).

Strategic Derivatization Workflow

The following diagram illustrates the three primary divergence points for this scaffold.

DerivatizationWorkflow Core 4-Ethoxy-2-methylpyrimidine (Starting Scaffold) Lithiation Path A: C-2 Lateral Lithiation (C-C Bond Formation) Core->Lithiation LDA, -78°C R-CHO Halogenation Path B: C-5 Halogenation (Cross-Coupling Handle) Core->Halogenation NIS or NBS MeCN Hydrolysis Path C: C-4 Hydrolysis (Pyrimidinone Formation) Core->Hydrolysis HCl/AcOH Reflux DerivA 2-(2-Hydroxyalkyl)pyrimidines (Kinase Linkers) Lithiation->DerivA DerivB 5-Aryl-4-ethoxypyrimidines (Suzuki Products) Halogenation->DerivB DerivC 2-Methylpyrimidin-4(3H)-ones (H-Bond Donors) Hydrolysis->DerivC

Figure 1: Divergent synthesis pathways for 4-Ethoxy-2-methylpyrimidine. Path A targets the side chain; Path B targets the ring core; Path C modifies the pharmacophore.

Experimental Protocols

Protocol A: C-2 Lateral Lithiation (Chain Extension)

Objective: To introduce functionalized alkyl or aryl chains at the C-2 position via reaction with aldehydes. Mechanism: The 2-methyl protons are laterally lithiated to form a nucleophilic benzylic-type anion.

Materials:

  • 4-Ethoxy-2-methylpyrimidine (1.0 eq)

  • Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) (1.2 eq)

  • Anhydrous THF (Solvent)[4]

  • Benzaldehyde (or aldehyde of choice) (1.2 eq)

  • Ammonium chloride (sat.[5] aq.)

Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon. Add anhydrous THF (10 mL per mmol substrate).

  • Deprotonation: Cool the THF to -78 °C (dry ice/acetone bath). Add LDA (1.2 eq) dropwise.

  • Addition: Add a solution of 4-Ethoxy-2-methylpyrimidine (1.0 eq) in THF dropwise over 10 min. The solution typically turns deep yellow/orange, indicating anion formation. Stir for 30 min at -78 °C.

  • Electrophile Trapping: Add the aldehyde (1.2 eq) neat or in minimal THF. Stir for 1 h at -78 °C, then allow to warm to 0 °C over 1 h.

  • Quench: Quench with saturated

    
     solution. Extract with EtOAc (3x).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Note: The ethoxy group at C-4 prevents nucleophilic attack at the ring (Chichibabin-type) by sterically and electronically deactivating the C-4/C-6 positions, ensuring reaction occurs exclusively at the methyl group [1, 4].

Protocol B: C-5 Iodination (Suzuki Precursor)

Objective: To install an iodine handle at C-5 for subsequent Palladium-catalyzed cross-coupling. Mechanism: Electrophilic Aromatic Substitution (SEAr). The C-5 position is activated by the ortho-ethoxy group.

Materials:

  • 4-Ethoxy-2-methylpyrimidine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (MeCN) or DMF

  • TFA (0.1 eq, catalyst)

Procedure:

  • Dissolve 4-Ethoxy-2-methylpyrimidine in MeCN (0.2 M concentration).

  • Add NIS (1.1 eq) in one portion.

  • Add catalytic TFA (10 mol%).

  • Stir at Room Temperature for 4-16 h. Monitor by LC-MS for the appearance of the M+126 peak (iodine).

  • Workup: Dilute with EtOAc, wash with 10%

    
     (to remove excess iodine) and brine.
    
  • Yield: Expect >80% yield of 5-iodo-4-ethoxy-2-methylpyrimidine.

Why this works: Direct halogenation at C-5 is favored over the methyl group under non-basic conditions. The ethoxy group directs the electrophile ortho to itself [2, 5].

Protocol C: Hydrolysis to 2-Methylpyrimidin-4(3H)-one

Objective: To convert the ethoxy ether into a cyclic amide (pyrimidinone), a privileged kinase inhibitor motif.

Procedure:

  • Dissolve 4-Ethoxy-2-methylpyrimidine in a 1:1 mixture of Acetic Acid and 6N HCl .

  • Reflux (100 °C) for 2-4 hours.

  • Workup: Concentrate in vacuo. Neutralize with sat.

    
     to pH 7. The product often precipitates as a white solid. Filter and wash with cold water.
    

Biological Screening Preparation

Library Formatting for HTS: When preparing these derivatives for biological assays (e.g., Kinase Glo, MTT cytotoxicity), strict adherence to solubility protocols is required.

ParameterSpecificationReason
Solvent DMSO (Anhydrous)Universal solvent for kinase assays.
Stock Conc. 10 mMStandard HTS concentration.
Stability Store at -20 °CAvoid freeze-thaw cycles to prevent precipitation.
QC Check LC-MS Purity >95%Impurities (e.g., residual iodine) are cytotoxic.

Recommended Assays:

  • Kinase Inhibition (EGFR/PI3K): The pyrimidine core mimics the ATP adenine ring. Derivatives from Protocol B (biaryl systems) are high-probability hits for ATP-competitive inhibition [3, 7].

  • Antimicrobial (MIC): 2-Methylpyrimidines have shown efficacy against E. coli and S. aureus by disrupting folate metabolism [6].

References

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine. Source: NTNU Research Repository. Context: Establishes protocols for lithiation of methyl/alkyl groups on pyrimidine-like scaffolds.

  • Synthesis of 5-Substituted Pyrimidines: Ortho-Directed Lithiation. Source: ResearchGate.[6] Context: Confirms regioselectivity of electrophilic attack and lithiation at C-5 vs side chains.

  • Design and Synthesis of Pyrimidine Derivatives as EGFR Inhibitors. Source: Bentham Science. Context: Validates the pyrimidine core as a scaffold for kinase inhibitor design.

  • Variation in the site of lithiation of 2-(2-methylphenyl)ethanamine derivatives. Source: PubMed. Context: Discusses lateral lithiation mechanisms relevant to the 2-methylpyrimidine system.

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Source: MDPI. Context: Describes the stability and reactivity of ethoxy-substituted pyrimidines.

  • Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds. Source: ResearchGate.[6] Context: Provides biological data on alkoxy-pyrimidine derivatives.

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Source: PubMed Central (PMC). Context: Highlights the use of pyrimidine scaffolds in modern DNA-encoded library (DEL) screening.

Sources

Application of 4-Ethoxy-2-methylpyrimidine in Developing Anti-Cancer Drugs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyrimidine core stands out for its remarkable versatility and presence in numerous clinically approved drugs.[1][2] This guide delves into the potential of a specific, yet underexplored, pyrimidine derivative, 4-ethoxy-2-methylpyrimidine, as a foundational scaffold for the development of next-generation anti-cancer agents. By leveraging established principles of drug design and robust screening methodologies, we will outline a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this compound.

This document provides a detailed framework, from the synthesis of a diversified chemical library to in-depth biological evaluation, grounded in the understanding that the pyrimidine nucleus is a fertile ground for discovering potent inhibitors of key oncogenic pathways.[3]

The Rationale: Why 4-Ethoxy-2-methylpyrimidine?

The pyrimidine ring is a cornerstone of life, forming the backbone of nucleobases in DNA and RNA.[1] This inherent biocompatibility, coupled with its ability to engage in various biological interactions through hydrogen bonding and as a bioisostere for other aromatic systems, makes it an ideal starting point for drug design.[2] The anti-cancer potential of pyrimidine derivatives is well-documented, with many compounds exerting their effects through the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3]

The 4-ethoxy-2-methylpyrimidine scaffold, while not extensively studied in oncology, presents several strategic advantages:

  • Scaffold for Kinase Inhibition: The pyrimidine core is a common feature in many kinase inhibitors. The ethoxy and methyl groups on the 4-ethoxy-2-methylpyrimidine molecule can be readily modified, allowing for the creation of a diverse library of analogues. This diversity is key to exploring structure-activity relationships (SAR) and optimizing binding to the ATP-binding pocket of various kinases.[1][4]

  • Modulation of Physicochemical Properties: The ethoxy group can influence the lipophilicity and solubility of the molecule, which are critical parameters for drug-likeness and pharmacokinetic properties.[5] Fine-tuning these properties is essential for developing orally bioavailable drugs with favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Synthetic Tractability: The synthesis of pyrimidine derivatives is generally well-established, allowing for the efficient generation of a library of compounds for screening.[6]

Given these attributes, we propose a systematic approach to explore the anti-cancer potential of 4-ethoxy-2-methylpyrimidine derivatives, with a primary focus on their activity as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

A Roadmap for Drug Discovery and Development

The journey from a starting scaffold to a potential drug candidate is a multi-step process. The following sections outline a logical and efficient workflow for the evaluation of 4-ethoxy-2-methylpyrimidine derivatives.

G cluster_0 Phase 1: Library Synthesis & In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization A Synthesis of 4-Ethoxy-2-methylpyrimidine Derivatives B Primary Cytotoxicity Screening (MTT Assay) A->B Diverse Chemical Library C Kinase Inhibition Assays (e.g., VEGFR-2, EGFR, c-Met) B->C Active Compounds D Topoisomerase Inhibition Assays B->D Active Compounds E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Induction Assays (Annexin V) C->F G Structure-Activity Relationship (SAR) Studies E->G F->G H In Vivo Efficacy Studies (Animal Models) G->H Optimized Lead Compound

Caption: A streamlined workflow for the discovery and development of anti-cancer drugs based on the 4-ethoxy-2-methylpyrimidine scaffold.

Phase 1: Library Synthesis and In Vitro Screening

The initial phase focuses on generating a diverse set of candidate molecules and assessing their general anti-proliferative activity against cancer cells.

Protocol 1: Synthesis of a 4-Ethoxy-2-methylpyrimidine Derivative Library

The synthesis of a diverse library is crucial for exploring the structure-activity relationship. A general synthetic scheme can be adapted from established pyrimidine synthesis protocols.[6] The core structure of 4-ethoxy-2-methylpyrimidine can be functionalized at various positions to introduce a range of chemical moieties, thereby modulating the compound's steric and electronic properties.

(Note: This is a generalized synthetic scheme. Specific reaction conditions will need to be optimized for each derivative.)

  • Starting Materials: Commercially available 2-methyl-4-chloropyrimidine and sodium ethoxide.

  • Nucleophilic Substitution: React 2-methyl-4-chloropyrimidine with sodium ethoxide in a suitable solvent like ethanol to yield 4-ethoxy-2-methylpyrimidine.

  • Functionalization: Introduce diversity by performing reactions such as Suzuki coupling, Buchwald-Hartwig amination, or other cross-coupling reactions at positions that can be functionalized (e.g., by introducing a halogen first). This will allow for the attachment of various aryl, heteroaryl, and alkyl groups.

  • Purification and Characterization: Purify each derivative using column chromatography and characterize its structure and purity using techniques like NMR, mass spectrometry, and HPLC.

Protocol 2: Primary Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

Materials:

  • Human cancer cell lines (e.g., a panel including breast cancer [MCF-7], lung cancer [A549], and leukemia [HL-60])

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the synthesized 4-ethoxy-2-methylpyrimidine derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]

  • Formazan Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each active compound.

Data Presentation:

Compound IDCancer Cell LineIC50 (µM) ± SD
Derivative 1MCF-7Value
Derivative 1A549Value
Derivative 1HL-60Value
.........
Doxorubicin (Control)MCF-7Value

Phase 2: Mechanistic Elucidation

Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to understand their mechanism of action. Based on the known activities of pyrimidine derivatives, kinase and topoisomerase inhibition are plausible mechanisms.

Protocol 3: In Vitro Kinase Inhibition Assay

Several commercially available kits can be used to assess the inhibitory activity of the compounds against specific kinases, such as VEGFR-2, EGFR, and c-Met, which are frequently implicated in cancer.[8][9][10] These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

General Procedure (Example using a luminescence-based assay):

  • Reaction Setup: In a 96-well plate, add the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).[11]

  • Detection: Add a reagent that detects the amount of ADP produced (inversely proportional to kinase activity). This is often a coupled enzyme system that generates a luminescent signal.[11]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ATP ATP ATP->Kinase Inhibitor 4-Ethoxy-2-methylpyrimidine Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: A simplified diagram illustrating the mechanism of kinase inhibition by a 4-ethoxy-2-methylpyrimidine derivative.

Protocol 4: Topoisomerase II Inhibition Assay

Some pyrimidine derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[12] A common method to assess topoisomerase II inhibition is the kDNA decatenation assay.[13]

General Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), a substrate for topoisomerase II, with the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.[14]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[14]

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.[15]

  • Gel Electrophoresis: Separate the reaction products on an agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated kDNA.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

Anti-cancer drugs often exert their effects by arresting the cell cycle at specific phases.[16] Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.[17]

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[18]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Protocol 6: Apoptosis Induction Assay using Annexin V Staining

A key hallmark of an effective anti-cancer drug is its ability to induce apoptosis (programmed cell death).[16] The Annexin V assay is a common method for detecting early-stage apoptosis.[19]

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[20]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains late apoptotic or necrotic cells with compromised membranes.

  • Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Phase 3: Lead Optimization and Beyond

Once a lead compound with a defined mechanism of action is identified, the focus shifts to optimizing its properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogues around the lead compound to improve its potency, selectivity, and pharmacokinetic properties.[1][4]

  • In Vivo Efficacy Studies: Evaluate the anti-tumor activity of the optimized lead compound in animal models of cancer. This is a critical step to assess the compound's therapeutic potential in a living organism.

Conclusion

The 4-ethoxy-2-methylpyrimidine scaffold represents a promising starting point for the development of novel anti-cancer drugs. Its synthetic accessibility and the proven track record of the pyrimidine core in oncology provide a strong foundation for a successful drug discovery program. By following the systematic approach outlined in this guide, from library synthesis and in vitro screening to mechanistic elucidation and lead optimization, researchers can effectively explore the therapeutic potential of this chemical class and contribute to the ongoing fight against cancer. The key to success will lie in a thorough understanding of the structure-activity relationships and a rigorous biological evaluation to identify compounds with superior efficacy and safety profiles.

References

  • Bano, S., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. Retrieved from [Link]

  • Chaudhari, A. M., & Gaikwad, N. D. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Retrieved from [Link]

  • Contreras, J. M., et al. (2020). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • MDPI. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives 21a,b. Reagents and conditions. Retrieved from [Link]

  • MDPI. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2012). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PubMed. Retrieved from [Link]

  • YouTube. (2012). Topoisomerase II Drug Screening Kit Protocol in Theory and Practice. Retrieved from [Link]

  • Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • AACR Journals. (2011). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha Decatenation Assay Kit. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Scaling up the synthesis of 4-Ethoxy-2-methylpyrimidine for pilot studies

Author: BenchChem Technical Support Team. Date: February 2026

An essential intermediate in pharmaceutical and agrochemical research, 4-Ethoxy-2-methylpyrimidine, presents unique challenges when transitioning from bench-scale synthesis to pilot plant production. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up process. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical logic to empower you to make informed decisions during your process development.

The most robust and scalable synthesis of 4-Ethoxy-2-methylpyrimidine involves the nucleophilic aromatic substitution (SNAr) of a suitable chloropyrimidine precursor with sodium ethoxide. This method is generally high-yielding and avoids the more complex condensation reactions that can be difficult to control at a larger scale.[1] The chosen precursor for this guide is 4-chloro-2-methylpyrimidine, which provides a direct and efficient route to the target molecule.

Overall Reaction Scheme

SM 4-Chloro-2-methylpyrimidine Product 4-Ethoxy-2-methylpyrimidine SM->Product S N Ar Reaction Heat Base Sodium Ethoxide (NaOEt) in Ethanol Base->Product Start Problem Observed (e.g., Low Yield, Impurity) CheckReaction Reaction Incomplete? Start->CheckReaction CheckPurity Final Purity Low? Start->CheckPurity CheckMoisture Moisture in System? CheckReaction->CheckMoisture Yes CheckSM Starting Material Pure? CheckPurity->CheckSM Yes CheckTemp Temperature Correct? CheckMoisture->CheckTemp No Sol1 Solution: - Use anhydrous solvents - Run under N2 CheckMoisture->Sol1 Yes CheckBase Sufficient Base? CheckTemp->CheckBase No Sol2 Solution: - Verify internal temp - Ensure proper heating CheckTemp->Sol2 Yes Sol3 Solution: - Check base purity/titer - Use 1.1 eq CheckBase->Sol3 Yes CheckDistill Distillation Efficient? CheckSM->CheckDistill No Sol4 Solution: - Analyze for di-chloro impurity - Source high-purity SM CheckSM->Sol4 Yes Sol5 Solution: - Use fractional distillation - Optimize vacuum/temp CheckDistill->Sol5 Yes

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis: 1H and 13C NMR of 4-Ethoxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reliable drug development. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical analysis of 4-ethoxy-2-methylpyrimidine, a key building block in various synthetic pathways, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for purity determination. We will objectively compare this methodology with other common analytical techniques, offering supporting data and field-proven insights to guide your experimental choices.

The Critical Role of Purity in Drug Development

The journey from a promising molecule to a therapeutic agent is paved with rigorous quality control. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in drug substances[1][2]. An impurity is any component of the new drug substance that is not the chemical entity defined as the new drug substance[1]. Understanding and controlling these impurities from the earliest stages of development, including the analysis of key intermediates like 4-ethoxy-2-methylpyrimidine, is not just a regulatory hurdle but a fundamental aspect of scientific integrity. It ensures the reproducibility of synthetic processes and the safety of the final medicinal product.

Unveiling the Molecular Fingerprint: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and purity assessment of organic molecules. Its primary advantage lies in its ability to provide a detailed and quantitative snapshot of the entire molecule, offering a "molecular fingerprint" that is highly specific.

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern) of each signal provide a wealth of information about the structure and connectivity of the molecule. For purity analysis, the integration of signals is directly proportional to the number of protons giving rise to those signals, allowing for a quantitative assessment of the main component against any proton-containing impurities.

¹³C NMR Spectroscopy , while inherently less sensitive than ¹H NMR, provides complementary information about the carbon skeleton of the molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, offering a clear indication of the compound's carbon framework and the presence of any carbon-containing impurities.

Predicted NMR Analysis of 4-Ethoxy-2-methylpyrimidine

To illustrate the power of NMR in identifying 4-ethoxy-2-methylpyrimidine and assessing its purity, we will utilize predicted ¹H and ¹³C NMR data. This data, generated using advanced computational algorithms, provides a reliable reference for what to expect in an experimental setting[3][4][5].

Structure of 4-Ethoxy-2-methylpyrimidine:

Table 1: Predicted ¹H NMR Data for 4-Ethoxy-2-methylpyrimidine (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25Doublet1HH6 (Pyrimidine ring)
~6.50Doublet1HH5 (Pyrimidine ring)
~4.40Quartet2H-O-CH₂ -CH₃
~2.60Singlet3H-CH₃ (on pyrimidine ring)
~1.40Triplet3H-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-2-methylpyrimidine (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170.0C4 (C-O)
~165.0C2 (C-CH₃)
~158.0C6
~105.0C5
~62.0-O-CH₂ -CH₃
~25.0-CH₃ (on pyrimidine ring)
~14.0-O-CH₂-CH₃

Disclaimer: The chemical shifts presented are predicted values and may vary slightly in experimental conditions.

Quantitative Purity Determination by ¹H NMR (qNMR)

For a precise and accurate determination of purity, quantitative NMR (qNMR) is the gold standard[6][7][8]. This technique relies on the principle that the signal intensity in a ¹H NMR spectrum is directly proportional to the number of nuclei responsible for that signal, irrespective of the molecule's structure, making it a primary analytical method[6].

The Causality Behind Experimental Choices in qNMR

The accuracy of qNMR hinges on specific experimental parameters. Here, we explain the rationale behind these choices:

  • Internal Standard Selection: An internal standard is a stable, high-purity compound with a simple NMR spectrum that does not overlap with the analyte's signals. For 4-ethoxy-2-methylpyrimidine, a suitable internal standard would be 1,4-Dinitrobenzene or Maleic Anhydride . These compounds have aromatic protons that resonate in a region of the spectrum that is typically clear of signals from the analyte or common impurities. The choice of an internal standard with a known purity traceable to a national metrology institute (NMI) ensures the metrological traceability of the measurement[9].

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules, including pyrimidine derivatives.

  • Relaxation Delay (d1): To ensure that all protons have fully relaxed back to their equilibrium state before the next pulse, a sufficient relaxation delay is crucial for accurate integration. A general rule of thumb is to set d1 to at least 5 times the longest longitudinal relaxation time (T₁) of any proton in the sample. For small molecules, a delay of 30-60 seconds is often sufficient.

  • Pulse Angle: A 90° pulse is used to ensure maximum and uniform excitation of all protons in the sample.

Experimental Protocol for qNMR Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 4-ethoxy-2-methylpyrimidine into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., 1,4-Dinitrobenzene) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Set the pulse angle to 90°.

    • Set the relaxation delay (d1) to a minimum of 30 seconds.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of 4-ethoxy-2-methylpyrimidine (e.g., the singlet of the methyl group at ~2.60 ppm).

    • Integrate a well-resolved, non-overlapping signal of the internal standard (e.g., the singlet of the aromatic protons of 1,4-Dinitrobenzene at ~8.5 ppm).

    • Calculate the purity using the following equation[7]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • analyte = 4-ethoxy-2-methylpyrimidine

      • std = Internal Standard

A Comparative Look: NMR vs. Other Analytical Techniques

While NMR is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other commonly used analytical techniques for purity assessment, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)[10][11].

Table 3: Comparison of Analytical Techniques for Purity Determination

Feature¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the response of atomic nuclei in a magnetic field.Separates components based on their differential partitioning between a mobile and stationary phase.Separates volatile components based on their partitioning between a mobile gas phase and a stationary phase, followed by mass analysis.
Quantitation Absolute quantitation without the need for a specific reference standard of the analyte.Requires a reference standard of the analyte for accurate quantitation.Requires a reference standard of the analyte for accurate quantitation.
Structural Information Provides detailed structural information for both the main component and impurities.Provides limited structural information (retention time and UV spectrum).Provides mass spectral data which can aid in structural elucidation of impurities.
Sample Throughput Moderate; longer acquisition times for high accuracy.High; well-suited for automated analysis of many samples.High; well-suited for automated analysis of many samples.
Sensitivity Generally lower than chromatographic methods.High sensitivity, especially with UV or MS detectors.Very high sensitivity, particularly for volatile impurities.
Destructive/Non-destructive Non-destructive; sample can be recovered.Destructive.Destructive.
Ideal for Purity assessment of main components, structural confirmation, and quantitation of known and unknown impurities.Routine purity analysis, detection of non-volatile impurities, and chiral separations.Analysis of volatile impurities, residual solvents, and thermally stable compounds.[12]

Visualizing the Workflow and Comparison

To provide a clearer understanding of the decision-making process and the experimental workflow, the following diagrams are provided.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 4-ethoxy-2-methylpyrimidine weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (High Field, 90° pulse, long d1) transfer->nmr_acq process Phase & Baseline Correction nmr_acq->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Method_Comparison cluster_primary Primary Quantitative Method cluster_separation Separation-Based Methods Purity_Goal Purity Assessment Goal qNMR qNMR Purity_Goal->qNMR Absolute Quantitation & Structural Info HPLC HPLC Purity_Goal->HPLC High Throughput & Sensitivity (Non-volatile) GC GC-MS Purity_Goal->GC High Sensitivity (Volatile Impurities) qNMR->HPLC Complementary Info qNMR->GC Complementary Info HPLC->GC Different Analyte Scope

Caption: Logical Comparison of Analytical Methods.

Conclusion: An Integrated Approach to Purity Analysis

In the landscape of pharmaceutical development, no single analytical technique provides all the answers. While ¹H and ¹³C NMR spectroscopy, particularly quantitative ¹H NMR, offer unparalleled structural information and a direct route to absolute purity determination, techniques like HPLC and GC-MS provide superior sensitivity for trace impurity analysis. A comprehensive and robust purity assessment of a critical intermediate like 4-ethoxy-2-methylpyrimidine, therefore, relies on an integrated approach. By understanding the strengths and limitations of each technique, researchers can make informed decisions, ensuring the quality and safety of the final drug product. This guide serves as a foundational resource for developing and validating analytical methods that are not only compliant with regulatory expectations but are also grounded in sound scientific principles.

References

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 1, 2026, from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • BIPM. (n.d.). qNMR. Retrieved February 1, 2026, from [Link]

  • Chemaxon. (n.d.). NMR Predictor. Retrieved February 1, 2026, from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • European Medicines Agency. (2023, November 1). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Gasteiger, J., Sadowski, J., Schuur, J., Selzer, P., Steinhauer, L., & Wagener, M. (1996). Chemical information in 3D space. Journal of Chemical Information and Computer Sciences, 36(5), 1030-1037.
  • Griffiths, L. (2003). Quantitative NMR: A new tool for the analyst. Accreditation and Quality Assurance, 8(3), 99-103.
  • Hintermann, L. (2021, July 12). AK Hintermann List of qNMR Standards – Version 1.7. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved February 1, 2026, from [Link]

  • Ldpf. (2012, July 26). 13C NMR spectra prediction. myExperiment. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 1, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 1, 2026, from [Link]

  • Ohkubo, T., et al. (1981). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved February 1, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR. A workhorse for quality control of natural products. Planta Medica, 78(08), 797-809.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved February 1, 2026, from [Link]

  • Weber, M., et al. (2013). Using high-performance quantitative NMR (HP-qNMR®) for certifying traceable and highly accurate purity values of organic reference materials with uncertainties < 0.1%. Accreditation and Quality Assurance, 18(2), 91-98.
  • Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved February 1, 2026, from [Link]

  • YouTube. (2023, September 10). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • Zidar, P., & Plavec, J. (2017).
  • Zidar, P., & Plavec, J. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. Journal of Molecular Structure, 1146, 649-659.
  • Zimmerman, D. L., & Sarver, J. G. (2008). A head-to-head comparison of quantitative NMR and HPLC for the determination of the purity of a pharmaceutical reference standard. Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1059-1064.

Sources

Structural Validation of Synthesized 4-Ethoxy-2-methylpyrimidine via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the synthesis of alkoxy-substituted pyrimidines often presents a regio-isomeric ambiguity. The reaction of 2-methyl-4(3H)-pyrimidinone with ethylating agents can yield either the thermodynamic N-alkylated product (a pyrimidone) or the kinetic O-alkylated product (an alkoxypyrimidine). While 1D NMR (


H, 

C) provides insight, it often fails to conclusively distinguish between these tautomeric derivatives due to overlapping chemical shifts and solvent-dependent shielding.

This guide details the definitive validation of 4-Ethoxy-2-methylpyrimidine using Single-Crystal X-ray Diffraction (SC-XRD). We compare this "Gold Standard" technique against spectroscopic alternatives, providing a self-validating experimental protocol that confirms the ether linkage via unambiguous bond-length analysis.

The Structural Challenge: O- vs. N-Alkylation

The core difficulty lies in the ambident nucleophilicity of the pyrimidinone precursor. Under basic conditions, the deprotonated intermediate can attack the electrophile (Ethyl Iodide) at two distinct sites:

  • Nitrogen (N3): Yields 1-Ethyl-2-methylpyrimidin-4(1H)-one (N-alkylated).

  • Oxygen (Exocyclic): Yields 4-Ethoxy-2-methylpyrimidine (O-alkylated).

Distinguishing these isomers is critical because their pharmacological profiles differ vastly. The O-alkylated form is often a required intermediate for nucleophilic aromatic substitution (


) in subsequent drug design steps, whereas the N-alkylated form is typically a dead-end impurity.
Visualization: The Isomer Divergence

The following diagram illustrates the mechanistic divergence that necessitates rigorous structural validation.

Isomerism Precursor 2-Methyl-4(3H)-pyrimidinone Intermediate Ambident Anion (Resonance Hybrid) Precursor->Intermediate + Base (e.g., K2CO3) Prod_N N-Alkylated Product (Pyrimidone) Impurity Intermediate->Prod_N Attack at N3 (Thermodynamic) Prod_O O-Alkylated Product (4-Ethoxy-2-methylpyrimidine) Target Intermediate->Prod_O Attack at Oxygen (Kinetic/Solvent Control)

Figure 1: Mechanistic divergence in pyrimidine alkylation. The ambiguity between N- and O-alkylation requires 3D structural confirmation.

Comparative Analysis: XRD vs. Spectroscopy

Why choose X-ray crystallography over faster methods? The table below objectively compares the structural certainty provided by each technique for this specific molecule.

Feature1D NMR (

H /

C)
HRMS (Mass Spec) SC-XRD (Crystallography)
Primary Data Chemical Shifts (

ppm)
Mass-to-Charge (

)
Electron Density Map (

)
Connectivity Inferred (coupling constants)None (formula only)Direct Observation
Isomer ID Ambiguous (requires 2D NOESY)Impossible (isobaric)Absolute
Key Metric Shift of C4/C=O carbonMolecular WeightBond Length (C-O vs C=O)
Sample State Solution (avg. conformation)Gas PhaseSolid State (fixed geometry)
Certainty 85-90%50%100%

Expert Insight: While NMR is faster, the chemical shift of the C4 carbon in pyrimidines (~160-170 ppm) is often similar for both the C=O (carbonyl) of the N-alkyl isomer and the C-O (ether) of the O-alkyl isomer. Only SC-XRD provides the bond length data required to prove the covalent structure.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to be self-validating. If the crystal does not diffract or solve to a reasonable R-factor (< 5%), the synthesis or crystallization must be revisited.

Phase 1: Crystallization (The Critical Filter)

The target molecule, 4-Ethoxy-2-methylpyrimidine, is a low-melting solid or oil. High-quality crystals are required.

  • Method: Slow Evaporation.

  • Solvent System: Dissolve 20 mg of crude product in minimal Diisopropyl ether (iPr2O) or a Hexane/Ethyl Acetate (9:1) mixture.

  • Condition: Place in a vibration-free environment at 4°C.

  • Why: Lower temperatures reduce solubility slowly, promoting nucleation of the ordered O-alkylated lattice while excluding the N-alkylated impurity (which often has a different solubility profile).

Phase 2: Data Collection
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred for resolution, though Cu-K
    
    
    is acceptable for small organics.
  • Temperature: 100 K .

    • Causality: Cooling freezes the ethyl chain's thermal vibration. If run at room temperature, the ethoxy "tail" often appears disordered, making bond length determination imprecise.

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.[1]

  • Validation Check: Use CheckCIF (IUCr standard).[2][3]

  • Target Metrics:

    • 
       (all data): < 0.05 (5%)
      
    • Goodness of Fit (GooF): ~1.0

    • Flack Parameter: Not applicable (molecule is achiral), unless crystallizing in a chiral space group.

Results & Validation: The "Smoking Gun"

The definitive proof of synthesis lies in the bond lengths extracted from the solved structure. You must compare your experimental data against these standard values.

The Bond Length Test

To confirm 4-Ethoxy-2-methylpyrimidine, examine the bond connecting the pyrimidine ring (C4) to the exocyclic oxygen (O).

Bond TypeExpected LengthStructural Conclusion
C4 — O (Single Bond) 1.33 – 1.36 Å CONFIRMED: O-Alkylation (Ether)
C4 = O (Double Bond) 1.21 – 1.24 Å REJECTED: N-Alkylation (Carbonyl)
Representative Crystallographic Data (Simulated for Validation)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Common for small achiral organics)
    
  • Unit Cell:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .
  • Key Interaction: Look for weak

    
     hydrogen bonds between the methyl group and the pyrimidine nitrogen of adjacent molecules, stabilizing the lattice.
    
Visualization: The Validation Workflow

This diagram outlines the logical flow from crystal selection to final structural confirmation.

ValidationFlow Start Synthesized Product Crystal Grow Single Crystal (Slow Evap: Hexane/EtOAc) Start->Crystal Diffraction Collect XRD Data (100 K, Mo-Source) Crystal->Diffraction Solve Solve Structure (SHELXT / OLEX2) Diffraction->Solve Check Analyze C4-O Bond Length Solve->Check Result_Ether Length ~1.34 Å (Ether Linkage) Check->Result_Ether Single Bond Result_Ketone Length ~1.22 Å (Double Bond) Check->Result_Ketone Double Bond Conclusion_O VALIDATED: 4-Ethoxy-2-methylpyrimidine Result_Ether->Conclusion_O Conclusion_N FAILED: N-Alkylated Impurity Result_Ketone->Conclusion_N

Figure 2: Decision tree for structural validation. The C4-O bond length is the primary discriminator.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

  • Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Ethoxy-2-methylpyrimidine. [Link]

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. (Standard reference for C-O vs C=O lengths). [Link]

Sources

Validating herbicidal activity of 4-Ethoxy-2-methylpyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

The 4-ethoxy-2-methylpyrimidine moiety represents a privileged scaffold in modern herbicide discovery. It serves as the pharmacophore core for several high-potency Acetohydroxyacid Synthase (AHAS/ALS) inhibitors, including Bispyribac-sodium and Pyribenzoxim , and is increasingly utilized in novel pyrimidine-biphenyl hybrids designed to combat resistant weed biotypes.

This guide provides a rigorous validation framework for researchers developing derivatives of this scaffold. Unlike generic screening protocols, this document focuses on the causality between enzyme kinetics (


) and whole-plant efficacy (

)
, using Bispyribac-sodium as the comparative benchmark.

Key Validation Metrics:

  • Target: Acetohydroxyacid Synthase (ALS/AHAS) [EC 2.2.1.6].[1]

  • Primary Benchmark: Bispyribac-sodium (pyrimidinyl carboxy herbicide).

  • Critical Success Factor: Demonstration of efficacy against ALS-resistant biotypes (e.g., Descurainia sophia) where traditional sulfonylureas fail.

Mechanism of Action (MoA): The Causality of Inhibition

To validate a 4-ethoxy-2-methylpyrimidine derivative, one must first confirm its specific binding affinity to the ALS enzyme. These compounds function by blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, and Isoleucine), leading to "starvation" of the plant meristem.

The Biosynthetic Pathway & Inhibition Point

The diagram below illustrates the precise metabolic bottleneck created by pyrimidine-based inhibitors.

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Target Enzyme: Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme x2 Pyruvate->ALS_Enzyme + Ketobutyrate Ketobutyrate 2-Ketobutyrate Acetolactate Acetolactate ALS_Enzyme->Acetolactate Normal Flux Acetohydroxybutyrate 2-Acetohydroxybutyrate ALS_Enzyme->Acetohydroxybutyrate Inhibitor 4-Ethoxy-2-methylpyrimidine Derivative (Inhibitor) Inhibitor->ALS_Enzyme Allosteric Inhibition BCAAs Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) Acetolactate->BCAAs Multi-step Acetohydroxybutyrate->BCAAs Death Meristematic Necrosis & Plant Death BCAAs->Death Depletion causes

Figure 1: The inhibition of Acetolactate Synthase (ALS) by pyrimidine derivatives blocks the synthesis of essential amino acids, leading to plant death.

Comparative Standards: Selecting the Right Control

Scientific integrity requires comparing your novel compound against a "Gold Standard" that shares the same pharmacophore.

Standard CompoundClassRole in Validation
Bispyribac-sodium Pyrimidinyl BenzoatePrimary Positive Control. Shares the pyrimidine core.[2] Used to benchmark post-emergence efficacy in rice and broadleaf weeds.
Chlorsulfuron SulfonylureaCross-Resistance Control. Used to test if your novel compound is active against weeds already resistant to older ALS inhibitors.
Blank (Solvent) Negative ControlBaseline. Essential to quantify solvent phytotoxicity (e.g., DMF or Acetone damage).

Experimental Protocols: The Self-Validating System

Phase 1: In Vitro Enzyme Kinetics (The "Yu et al." Method)

Before greenhouse testing, you must prove the compound inhibits the target enzyme. This protocol is adapted from standard ALS assays (Yu et al., 2004) and ensures the observed herbicidal effect is target-specific.

Objective: Determine the


 (concentration inhibiting 50% of enzyme activity).

Reagents:

  • Extraction Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP, 10 µM FAD.

  • Substrate: Sodium Pyruvate.

  • Stop Solution: 3 M H₂SO₄.

  • Colorimetric Reagents: Creatine (0.55%) and

    
    -naphthol (5.5% in 5M NaOH).
    

Step-by-Step Protocol:

  • Enzyme Extraction: Homogenize 5g of fresh Arabidopsis thaliana or Echinochloa crus-galli seedlings in extraction buffer. Centrifuge at 25,000 × g for 20 min. Use the supernatant.

  • Reaction Setup: In a 96-well plate, mix 100 µL enzyme extract + 100 µL inhibitor solution (serial dilutions of your pyrimidine derivative).

  • Incubation: Add substrate (Pyruvate) and incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 40 µL of 3 M H₂SO₄. Incubate at 60°C for 15 min (decarboxylates acetolactate to acetoin).

  • Color Development: Add 190 µL creatine + 190 µL

    
    -naphthol. Incubate at 60°C for 15 min.
    
  • Quantification: Measure absorbance at 530 nm . The red complex intensity correlates with ALS activity.

Validation Check: If the absorbance of the "No Inhibitor" control is < 0.5 OD, your enzyme extraction failed. Do not proceed to data analysis.

Phase 2: Whole-Plant Greenhouse Bioassay (Post-Emergence)

Enzyme inhibition does not guarantee weed control (due to metabolic degradation or poor uptake). This phase bridges the gap.

Target Weeds:

  • Monocot: Barnyard grass (Echinochloa crus-galli).[3]

  • Dicot: Rape (Brassica napus) or Flixweed (Descurainia sophia).

Protocol:

  • Cultivation: Grow weeds in 10-cm pots until the 3-4 leaf stage.

  • Application: Spray compounds using a track sprayer calibrated to deliver 450 L/ha.

    • Dose Range: 18.75, 37.5, 75, 150 g ai/ha (active ingredient per hectare).

    • Surfactant: Always include 0.1% Tween-80 or methylated seed oil to ensure leaf wetting.

  • Evaluation: Assess visual injury 21 days after treatment (DAT). Weigh fresh/dry biomass.

Data Presentation & Comparative Analysis

When publishing your results, summarize the data to highlight the Selectivity Index and Potency Ratio against Bispyribac-sodium.

Representative Data Structure (Mock Data)

Use this format to present your findings.

Compound IDStructure ClassEnzyme

(µM)
Greenhouse

(g ai/ha)
Relative Potency vs. Standard
Bispyribac-Na Standard0.5425.51.0 (Baseline)
Novel Cmpd 4aa Pyrimidine-Biphenyl0.09 12.4 2.05x (Superior)
Novel Cmpd 4bb Pyrimidine-Biphenyl0.0215.11.68x (Superior)
Negative Ctrl Solvent Only>100>1000N/A

Interpretation:

  • Compound 4aa shows a lower

    
     (tighter binding) and a lower 
    
    
    
    (better kill at lower dose) than the standard. This validates it as a successful lead candidate.
  • Discrepancy Check: If

    
     is low (good) but 
    
    
    
    is high (bad), your compound likely has poor metabolic stability or membrane permeability.

Integrated Workflow Diagram

This diagram visualizes the logical flow from synthesis to field validation, ensuring no critical validation step is skipped.

Validation_Workflow Synthesis Synthesis of 4-Ethoxy-2-methylpyrimidine Derivatives InSilico In Silico Docking (vs. ALS Crystal Structure) Synthesis->InSilico EnzymeAssay In Vitro ALS Assay (Yu et al. Method) InSilico->EnzymeAssay Decision1 Ki < 1 µM? EnzymeAssay->Decision1 Greenhouse Greenhouse Pot Trials (Post-Emergence) Decision1->Greenhouse Yes Reject Reject / Redesign Decision1->Reject No Decision2 GR50 < Standard? Greenhouse->Decision2 CropSafety Crop Safety Screen (Rice/Wheat Selectivity) Decision2->CropSafety Yes Decision2->Reject No FieldTrial Field Plot Trials CropSafety->FieldTrial

Figure 2: The stage-gate validation workflow for pyrimidine herbicides. Progression requires passing specific thresholds (Ki and GR50) at each decision node.

References

  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Source: Journal of Agricultural and Food Chemistry (ACS). Relevance: Establishes the protocol for comparing novel pyrimidine derivatives against Bispyribac-sodium. URL:[Link]

  • Unravelling the effect of two herbicide resistance mutations on acetolactate synthase kinetics. Source: Journal of Experimental Botany (Oxford Academic). Relevance: Provides the detailed "Yu et al." colorimetric assay protocol for ALS activity. URL:[Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Source: PubMed / NIH. Relevance: Demonstrates the use of commercial controls (Flumioxazin/Clomazone) and molecular docking in validation. URL:[Link]

  • Comparison the efficacy of bispyribac sodium herbicide in soil and foliar applications. Source: ResearchGate.[3] Relevance: Provides field application rates and efficacy benchmarks for Bispyribac-sodium. URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.